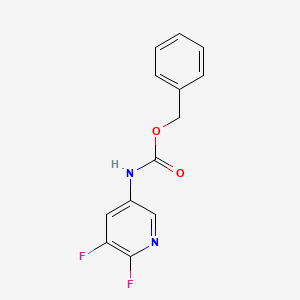

Benzyl (5,6-difluoropyridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(5,6-difluoropyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2/c14-11-6-10(7-16-12(11)15)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFUILAJWBBOTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171365 | |

| Record name | Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007910-54-3 | |

| Record name | Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007910-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(5,6-difluoro-3-pyridinyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Chemical Transformations of Benzyl 5,6 Difluoropyridin 3 Yl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate group (-NH-C(=O)-O-CH₂Ph) in the target molecule, while often employed as a protecting group for amines, possesses its own characteristic reactivity. This includes reactions at the carbamate nitrogen and carbonyl carbon, as well as rearrangement pathways.

While the carbonyl carbon of a carbamate is the more common site for nucleophilic attack, the nitrogen atom can also participate in reactions, primarily through deprotonation followed by alkylation. The acidity of the N-H proton is enhanced by the electron-withdrawing nature of the adjacent difluoropyridine ring and the carbonyl group. Treatment with a suitable base can generate a carbamate anion, which can then be subjected to reaction with various electrophiles.

However, carbamates are generally considered modest electrophiles. nih.gov Direct nucleophilic attack on the carbonyl carbon is more prevalent than on the nitrogen. For instance, reactions with strong nucleophiles can lead to the cleavage of the carbamate group.

N-monosubstituted carbamates are precursors for classic rearrangement reactions that result in the formation of amines or their derivatives, often proceeding through an isocyanate intermediate. The Curtius and Hofmann rearrangements are prominent examples of such transformations. organic-chemistry.orgbyjus.com

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. byjus.comyoutube.com While the starting material is an acyl azide, related pathways can be envisioned starting from the carbamate. A more direct analogy is the Hofmann rearrangement, where a primary amide is treated with a reagent like bromine in a basic solution to yield an amine with one less carbon atom, via an isocyanate intermediate. byjus.comyoutube.com In the context of Benzyl (B1604629) (5,6-difluoropyridin-3-yl)carbamate, a Hofmann-type rearrangement could theoretically be induced under specific conditions, leading to the migration of the 5,6-difluoropyridin-3-yl group and eventual formation of 3-amino-5,6-difluoropyridine after hydrolysis of the isocyanate.

These rearrangements typically proceed through a concerted mechanism where the migrating group moves to the electron-deficient nitrogen as a leaving group departs. youtube.com

The carbamate carbonyl group can function as an electrophile when reacted with potent, stabilized carbon nucleophiles. nih.gov This strategy provides a pathway for C-C bond formation. Stabilized carbanions, such as those derived from malonic esters, β-keto esters, or sulfones, can attack the electrophilic carbonyl carbon of the carbamate.

A proposed reaction mechanism involves the initial nucleophilic addition of the carbanion to the carbamate carbonyl, forming a tetrahedral intermediate. nih.gov Unlike reactions with simpler nucleophiles, the intermediate formed with a stabilized carbanion possesses an acidic proton. Subsequent deprotonation can lead to a stable anionic species, which upon workup would yield a new functionalized product, effectively acylating the carbon nucleophile. nih.gov This approach has been successfully used for N-benzyloxy carbamates to synthesize a variety of protected hydroxamic acids. nih.gov

| Reactant Type | Potential Product | Reaction Description |

| Stabilized Carbanion (e.g., from dialkyl malonate) | β-keto ester derivative | Nucleophilic acyl substitution at the carbamate carbonyl. |

| Organolithium Reagent (strong, non-stabilized) | Cleavage or complex mixture | Strong, non-stabilized nucleophiles may lead to decomposition or attack at other sites. |

Reactivity of the Fluorinated Pyridine (B92270) Ring

The pyridine ring is rendered significantly electron-deficient by the presence of two strongly electronegative fluorine atoms and the nitrogen heteroatom. This electronic profile makes the ring highly susceptible to nucleophilic attack and facilitates metalation at specific positions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems bearing a good leaving group. wikipedia.orgmasterorganicchemistry.com The 5,6-difluoropyridine core of the molecule is highly activated for SNAr. Fluorine is an excellent leaving group in these reactions because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's strong electron-withdrawing inductive effect; the strength of the C-F bond is less critical. masterorganicchemistry.com

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. wikipedia.org In the 5,6-difluoropyridine system, the C6 position is para to the ring nitrogen, making it a prime target for substitution.

A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace one of the fluorine atoms. The regioselectivity (substitution at C5 vs. C6) would be influenced by both steric factors and the electronic directing effects of the carbamate group at C3. Generally, substitution is favored at the position most activated by the ring nitrogen.

Table 2: Regioselectivity in SNAr Reactions of Substituted Fluoropyridines

| Substrate | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 2,6-difluoropyridine | Carbohydrate alcohol/KHMDS | C2 (mono-etherification) | acs.org |

| 2,4-dinitrochlorobenzene | Hydroxide (B78521) | C1 (para to one nitro, ortho to the other) | masterorganicchemistry.com |

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.org

In Benzyl (5,6-difluoropyridin-3-yl)carbamate, several groups could potentially direct metalation:

The Carbamate Group: Amide and carbamate functionalities are known to be effective DMGs, directing lithiation to the C4 position. organic-chemistry.org

Fluorine Atoms: Fluorine itself is a potent, albeit smaller, directing group. researchgate.net It can direct metalation to its ortho position.

The ultimate site of metalation would depend on the relative directing power of these groups and the reaction conditions used. The carbamate is a strong DMG and would be expected to direct lithiation to the C4 position. A competing pathway could involve metalation at the C2 position, which is ortho to both the ring nitrogen and the C3-carbamate group. The fluorine at C5 could also direct metalation to C4. The convergence of directing vectors from the C3-carbamate and the C5-fluoro atom would strongly favor metalation at the C4 position. Once the aryllithium species is formed, it can be quenched with a wide variety of electrophiles to install new functional groups with high regioselectivity. wikipedia.orgnumberanalytics.com

Catalytic Transformations Involving the Compound

The chemical behavior of Benzyl (5,6-difluoropyridin-3-yl)carbamate in catalytic processes is dictated by the reactivity of its benzyl carbamate and difluoropyridine functionalities. Gold catalysts are known to activate alkyne and allene (B1206475) functionalities within carbamate-containing molecules, while palladium catalysts are widely used for a variety of transformations, including cross-coupling and C-H activation, often influenced by the electronic properties of the substrates.

Gold(I) and Palladium(II)-Catalyzed Reactions

Gold(I)-Catalyzed Reactions:

Gold(I) complexes are powerful catalysts for the intramolecular hydroamination of unsaturated carbamates, leading to the formation of nitrogen-containing heterocycles. Research has shown that (2-alkynyl)benzyl carbamates can undergo efficient cyclization in the presence of a cationic gold(I) complex. For instance, the reaction of (2-alkynyl)benzyl carbamates with a catalyst system of [AuCl(PPh₃)]/AgNTf₂ at room temperature yields 1,2-dihydroisoquinolines. nih.govresearchgate.net The addition of an alcohol can promote the reaction, allowing for a reduction in catalyst loading to as low as 1 mol%. nih.govresearchgate.net However, the substitution pattern on the alkyne can influence the regioselectivity of the cyclization, with electron-deficient aryl or alkyl groups favoring the formation of 5-exo adducts. The use of a bulkier gold catalyst, such as AuCl[(o-biPh)(tBu)₂P]Cl/AgNTf₂, can improve the selectivity for the desired 6-endo product. nih.govresearchgate.net

Similarly, gold(I) catalysis is effective for the intramolecular hydroamination of alkenyl carbamates. A catalyst system comprising [Au{P(tBu)₂(o-biphenyl)}]Cl and AgOTf in dioxane has been shown to be highly effective, achieving yields of up to 98% at 60°C. organic-chemistry.org This method is compatible with various carbamate protecting groups and can be used to synthesize a range of substituted and unsubstituted nitrogen heterocycles. organic-chemistry.org The proposed mechanism for this transformation involves the outer-sphere attack of the carbamate nitrogen on the gold-complexed olefin, followed by protonolysis to regenerate the catalyst and release the heterocyclic product. organic-chemistry.org

In the context of Benzyl (5,6-difluoropyridin-3-yl)carbamate, if an alkenyl or alkynyl group were present at a suitable position on the benzyl or pyridinyl moiety, gold(I)-catalyzed intramolecular cyclization could be a feasible transformation. The electronic effect of the difluoropyridine ring would likely influence the reaction's regioselectivity. acs.org

Table 1: Gold(I)-Catalyzed Intramolecular Hydroamination of Unsaturated Carbamates

| Substrate Type | Catalyst System | Solvent | Temperature | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (2-Alkynyl)benzyl carbamate | [AuCl(PPh₃)]/AgNTf₂ | 1,2-DCE | Room Temp. | 1,2-Dihydroisoquinoline | up to 83% | nih.gov |

| (2-Alkynyl)benzyl carbamate (with bulky ligand) | AuCl[(o-biPh)(tBu)₂P]Cl/AgNTf₂ | 1,2-DCE | Room Temp. | 1,2-Dihydroisoquinoline | Improved regioselectivity | nih.gov |

| Alkenyl carbamate | [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf | Dioxane | 60 °C | Protected N-heterocycle | up to 98% | organic-chemistry.org |

Palladium(II)-Catalyzed Reactions:

Palladium(II) catalysts are instrumental in a variety of organic transformations. While direct catalytic reactions involving the benzyl carbamate group of the title compound as a reactive site are less common, the carbamate can act as a directing group for C-H activation. Palladium(II)-catalyzed C-H arylation of aniline (B41778) carbamates with diazonium salts has been reported to proceed at room temperature without the need for a base or oxidant. acs.org This reaction selectively furnishes the ortho-arylated product. The proposed mechanism involves a directed electrophilic metalation at the ortho position to form a palladacycle, which then undergoes oxidative addition with the aryldiazonium salt. acs.org

In the case of Benzyl (5,6-difluoropyridin-3-yl)carbamate, the carbamate group could potentially direct the palladium catalyst to activate a C-H bond on the pyridine ring, although the fluorine atoms would also exert a strong electronic and steric influence.

Transition Metal-Catalyzed Cross-Coupling Reactions

The 5,6-difluoropyridin-3-yl moiety of the title compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The fluorine atoms on the pyridine ring can activate the C-F bonds for oxidative addition to a low-valent transition metal center, typically palladium or nickel.

Palladium-catalyzed cross-coupling reactions of fluoroarenes, including fluoropyridines, have been extensively studied. For instance, the Suzuki-Miyaura coupling of electron-deficient aryl fluorides with arylboronic acids can be achieved. mdpi.com Similarly, palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones has been reported, proceeding through C-F bond activation and migratory insertion of a palladium carbene. rsc.org

Nickel catalysts are also highly effective for the defluorinative cross-coupling of aryl fluorides. mdpi.com These reactions offer a pathway to functionalize the difluoropyridine ring of the title compound by replacing one or both fluorine atoms with other functional groups. The regioselectivity of these reactions would be a key consideration, influenced by the electronic environment of the pyridine ring and the nature of the catalyst and coupling partner.

Furthermore, transition metal-catalyzed C-H functionalization of fluorinated pyridines provides an alternative route for modification. rsc.orgnih.gov The presence of fluorine atoms can influence the regioselectivity of C-H activation, often directing the metal catalyst to specific positions on the ring. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Fluorinated Aromatic Compounds

| Reaction Type | Catalyst | Substrate | Coupling Partner | Key Transformation | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Tetrafluoroethylene | Arylboronates | C-F activation/C-C bond formation | mdpi.com |

| Cross-Coupling | Palladium | Aryl Fluorides | N-Tosylhydrazones | C-F activation/C-C bond formation | rsc.org |

| Defluorinative Cross-Coupling | Nickel | Aryl Fluorides | Various | C-F activation/functionalization | mdpi.com |

| C-H Arylation | Palladium(II) | Aniline Carbamates | Aryldiazonium Salts | Directed C-H activation/C-C bond formation | acs.org |

Spectroscopic Characterization Methodologies for Benzyl 5,6 Difluoropyridin 3 Yl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Benzyl (B1604629) (5,6-difluoropyridin-3-yl)carbamate in solution. By analyzing the behavior of atomic nuclei in a magnetic field, different NMR experiments provide comprehensive data on the proton, carbon, and fluorine environments within the molecule.

Proton (¹H) NMR spectroscopy identifies all unique proton environments in the molecule. For Benzyl (5,6-difluoropyridin-3-yl)carbamate, the spectrum is expected to show distinct signals corresponding to the protons on the difluoropyridinyl ring, the benzyl group, the benzylic methylene (B1212753) bridge, and the carbamate (B1207046) N-H proton. The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Furthermore, coupling to the fluorine atoms on the pyridine (B92270) ring would induce additional splitting for the pyridinyl protons.

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| Pyridinyl-H | ~ 7.5 - 8.5 | Doublet of doublets (dd) or Triplet (t) | Coupling to adjacent protons and fluorine atoms is expected. |

| Benzyl-H (aromatic) | ~ 7.2 - 7.5 | Multiplet (m) | Signals for ortho, meta, and para protons may overlap. |

| Methylene-H (CH₂) | ~ 5.2 | Singlet (s) | Appears as a single peak as there are no adjacent protons. |

| Carbamate-H (NH) | Broad, variable | Singlet (s, broad) | Chemical shift can vary with solvent and concentration. |

Note: This table represents expected values based on chemical structure and typical ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Benzyl (5,6-difluoropyridin-3-yl)carbamate will produce a distinct signal. The presence of two highly electronegative fluorine atoms will significantly influence the chemical shifts of the carbons in the pyridine ring, causing them to appear at a lower field (higher ppm). Carbon-fluorine coupling (J-coupling) will also cause these signals to appear as doublets or triplets.

| Carbon Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity (due to C-F coupling) |

| Carbonyl (C=O) | ~ 150 - 160 | Singlet |

| Pyridinyl C-F | ~ 140 - 155 | Doublet (d) |

| Pyridinyl C-N | ~ 130 - 145 | Doublet (d) or Triplet (t) |

| Benzyl C (quaternary) | ~ 135 - 140 | Singlet |

| Benzyl CH | ~ 127 - 129 | Singlet |

| Methylene CH₂ | ~ 65 - 70 | Singlet |

Note: This table represents expected values based on chemical structure and typical ranges for similar functional groups. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a specialized technique used to directly observe the fluorine atoms. For Benzyl (5,6-difluoropyridin-3-yl)carbamate, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C-5 and C-6 positions of the pyridine ring. The chemical shifts and coupling constants between the two fluorine atoms (F-F coupling) and between each fluorine and adjacent protons (H-F coupling) provide definitive evidence for their positions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to confirm the connectivity of protons within the benzyl and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edumagritek.com It is essential for assigning each carbon atom in the framework that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edumagritek.com It is particularly useful for identifying connectivity across quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons of the pyridine ring bonded to fluorine and nitrogen, thereby piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.govcsic.es This precision allows for the determination of the exact elemental formula of Benzyl (5,6-difluoropyridin-3-yl)carbamate, distinguishing it from other compounds with the same nominal mass. The technique confirms the presence of all expected atoms (carbon, hydrogen, fluorine, nitrogen, and oxygen) in their correct count, providing definitive proof of the compound's identity.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₀F₂N₂O₂ | Calculated |

| Calculated Monoisotopic Mass | 264.07133 u | Calculated |

| Calculated Mass of [M+H]⁺ | 265.07916 u | Calculated |

Note: The values in this table are calculated based on the known atomic masses and have not been determined from unpublished experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In a typical MS/MS experiment for Benzyl (5,6-difluoropyridin-3-yl)carbamate, the molecule would first be ionized, commonly through electrospray ionization (ESI), to form the protonated molecular ion [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of similar benzyl carbamates and pyridine derivatives, a predicted fragmentation pathway for Benzyl (5,6-difluoropyridin-3-yl)carbamate can be proposed. The primary cleavage is expected to occur at the carbamate linkage, which is the most labile part of the molecule.

Predicted Fragmentation Pathways:

Benzylic Cleavage: A common fragmentation route for benzyl-containing compounds is the cleavage of the C-O bond of the carbamate, leading to the formation of a stable benzyl cation or, more likely, a tropylium (B1234903) ion (C₇H₇⁺) through rearrangement. This fragment is typically observed at a mass-to-charge ratio (m/z) of 91.

Carbamate Fragmentation: Cleavage of the N-C bond of the carbamate can result in the loss of the benzyl group and the formation of an isocyanate intermediate on the difluoropyridinyl moiety, or a protonated 3-amino-5,6-difluoropyridine fragment.

Pyridine Ring Fragmentation: Subsequent fragmentation of the difluoropyridinyl-containing ions can occur, involving the loss of fluorine atoms or cleavage of the pyridine ring itself, although this would likely require higher collision energies.

A data table of the predicted major fragments is presented below:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

| [M+H]⁺ | 91 | Tropylium ion (C₇H₇⁺) | Cleavage of the O-CH₂ bond |

| [M+H]⁺ | [M - 90]⁺ | Protonated 3-amino-5,6-difluoropyridine | Loss of benzyl group |

| [M+H]⁺ | [M - 134]⁺ | 5,6-difluoropyridin-3-yl isocyanate | Loss of benzyl alcohol |

Note: The exact m/z values would depend on the precise mass of the parent compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable tool for identifying the functional groups present in a compound.

The IR spectrum of Benzyl (5,6-difluoropyridin-3-yl)carbamate is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

Predicted IR Absorption Bands:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (carbamate) | Stretch | 3400-3200 | Medium |

| C-H (aromatic) | Stretch | 3100-3000 | Medium-Weak |

| C=O (carbamate) | Stretch | 1730-1700 | Strong |

| C=C, C=N (aromatic ring) | Stretch | 1600-1450 | Medium |

| N-H (carbamate) | Bend | 1550-1500 | Medium |

| C-O (carbamate) | Stretch | 1250-1200 | Strong |

| C-F (aryl fluoride) | Stretch | 1250-1000 | Strong |

The presence of a strong absorption band in the region of 1730-1700 cm⁻¹ would be indicative of the carbonyl (C=O) group of the carbamate. The N-H stretching vibration, expected around 3400-3200 cm⁻¹, would confirm the presence of the secondary amine in the carbamate linkage. The strong absorptions in the 1250-1000 cm⁻¹ range would be characteristic of the C-F bonds on the pyridine ring. The region between 1600-1450 cm⁻¹ would contain several bands corresponding to the stretching vibrations of the aromatic rings.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact positions of the atoms.

If a suitable single crystal of Benzyl (5,6-difluoropyridin-3-yl)carbamate could be grown, X-ray crystallography would provide a wealth of structural information, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Unit Cell Parameters: The dimensions of the repeating unit of the crystal lattice.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions.

As of the current date, there is no publicly available X-ray crystallographic data for Benzyl (5,6-difluoropyridin-3-yl)carbamate. The generation of such data would be contingent upon the successful synthesis and crystallization of the compound. A hypothetical data table that would be generated from such an analysis is presented below.

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

This data would provide an unambiguous confirmation of the compound's connectivity and stereochemistry.

Q & A

Q. What are the recommended synthetic routes for Benzyl (5,6-difluoropyridin-3-yl)carbamate?

The synthesis typically involves reacting benzyl isocyanate with 5,6-difluoropyridin-3-amine under anhydrous conditions. Key steps include:

- Reaction Setup : Use dichloromethane (DCM) as a solvent and triethylamine as a catalyst to facilitate carbamate bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Yield Optimization : Control reaction temperature (0–25°C) to minimize side reactions like hydrolysis of the isocyanate .

Q. How should this compound be characterized to confirm its structure?

A combination of analytical techniques is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and carbamate linkage. Fluorine-19 NMR can verify difluoro positions .

- Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns.

- X-ray Crystallography : For unambiguous structural determination, using SHELX programs for refinement (e.g., SHELXL for small-molecule crystals) .

Q. What safety protocols are advised for handling this compound?

While specific GHS data may be lacking for this derivative, general carbamate-handling practices apply:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents .

- Storage : Keep in a sealed container under dry, inert conditions (argon atmosphere) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated carbamates?

Contradictions often arise from assay variability or substituent effects. Strategies include:

- Dose-Response Studies : Establish EC50/IC50 curves under standardized conditions (pH, temperature) .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Comparative SAR Analysis : Benchmark against analogs like Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride to identify critical substituents (e.g., fluorine position impacts receptor binding) .

Q. What computational methods are suitable for studying this compound’s interactions with enzymes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like neurotransmitter receptors (e.g., GABAₐ or NMDA receptors) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model fluorinated carbamate stability in binding pockets over time .

- QM/MM Calculations : To evaluate electronic effects of fluorine atoms on carbamate reactivity .

Q. How does the difluoro substitution on the pyridine ring influence pharmacological activity?

- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the pyridine ring, enhancing interactions with nucleophilic residues in enzyme active sites .

- Metabolic Resistance : Fluorination reduces oxidative metabolism, improving half-life compared to non-fluorinated analogs (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate) .

- Data Example :

| Compound | EC50 (μM) | Metabolic Half-life (h) |

|---|---|---|

| Benzyl (5,6-difluoropyridin-3-yl)carbamate | 0.45 ± 0.12 | 4.7 |

| Non-fluorinated analog | 1.89 ± 0.31 | 1.2 |

Q. What experimental approaches can validate the compound’s mechanism of action?

- Enzyme Inhibition Assays : Measure activity against purified targets (e.g., acetylcholinesterase) using Ellman’s method .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

Methodological Notes

- Avoiding Artifacts : Use deuterated solvents free of acidic protons (e.g., DMSO-d6) in NMR to prevent signal overlap .

- Crystallization Tips : Slow evaporation from acetonitrile improves crystal quality for X-ray studies .

- Assay Controls : Include positive controls (e.g., known carbamate inhibitors) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.